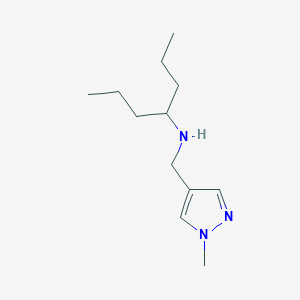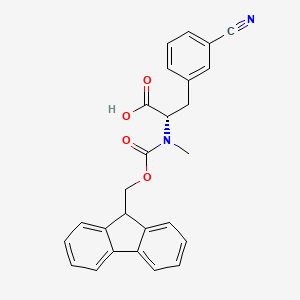
(S)-tert-Butyl 2-amino-4-hydroxy-3,3-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 2-amino-4-hydroxy-3,3-dimethylbutanoate is an organic compound that belongs to the class of amino acids and derivatives It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 2-amino-4-hydroxy-3,3-dimethylbutanoate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl acetoacetate and (S)-2-amino-3,3-dimethylbutanoic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry is maintained.
Catalysts and Reagents: Commonly used catalysts include acids or bases, and reagents such as protecting groups to safeguard functional groups during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-tert-Butyl 2-amino-4-hydroxy-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve nucleophilic substitution reactions using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an amine derivative.
Applications De Recherche Scientifique
(S)-tert-Butyl 2-amino-4-hydroxy-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 2-amino-4-hydroxy-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors in biological systems, influencing their activity.
Pathways Involved: The compound can participate in metabolic pathways, potentially affecting the synthesis or degradation of other molecules.
Comparaison Avec Des Composés Similaires
(S)-2-amino-3,3-dimethylbutanoic acid: Shares a similar backbone but lacks the tert-butyl ester group.
tert-Butyl acetoacetate: Used as a starting material in the synthesis but lacks the amino and hydroxyl groups.
Uniqueness: (S)-tert-Butyl 2-amino-4-hydroxy-3,3-dimethylbutanoate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H21NO3 |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-amino-4-hydroxy-3,3-dimethylbutanoate |
InChI |
InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)7(11)10(4,5)6-12/h7,12H,6,11H2,1-5H3/t7-/m1/s1 |
Clé InChI |
OEJYZKGZXUOEHV-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](C(C)(C)CO)N |
SMILES canonique |
CC(C)(C)OC(=O)C(C(C)(C)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14899192.png)
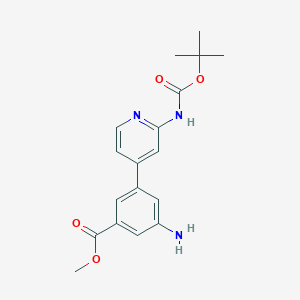
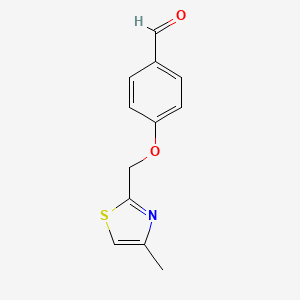
![6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14899213.png)
![(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14899215.png)
![6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14899220.png)
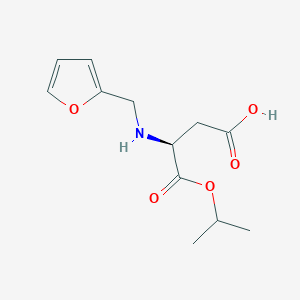

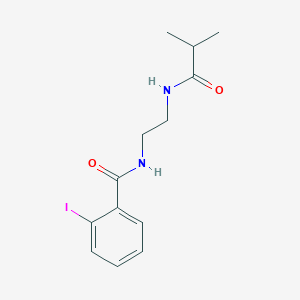

![(1S,9S)-9-Amino-6,10-dioxo-octahydro-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid methyl ester](/img/structure/B14899260.png)

